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Introduction
Rezvilutamide, also known as SHR3680, is a novel, orally active, second-generation non-

steroidal androgen receptor (AR) antagonist.[1] It has demonstrated potent anti-tumor activity

in the context of prostate cancer. Unlike first-generation antagonists, Rezvilutamide acts as a

full antagonist, which may offer advantages in castration-resistant prostate cancer (CRPC)

where AR overexpression can lead to agonist activity with older drugs.[2] Clinical studies have

established its safety and efficacy in patients with metastatic CRPC (mCRPC), positioning it as

a significant compound for both clinical use and further research into AR signaling and

resistance mechanisms.[3]

Mechanism of Action
Rezvilutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor

signaling pathway at multiple key steps. As a potent antagonist, it binds to the ligand-binding

domain of the AR, directly competing with androgens like testosterone and dihydrotestosterone

(DHT).[1] This binding prevents the conformational changes required for receptor activation.

Consequently, Rezvilutamide inhibits the nuclear translocation of the AR, preventing it from

binding to androgen response elements (AREs) on DNA and halting the subsequent

transcription of AR target genes that drive prostate cancer cell proliferation and survival.[1]
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Caption: Mechanism of Action of Rezvilutamide in inhibiting the Androgen Receptor signaling
pathway.

Application Notes: Preclinical Research
While detailed quantitative data from the initial preclinical characterization of Rezvilutamide
(SHR3680) are not extensively published, reports from clinical studies consistently reference its

potent preclinical anti-tumor activity against CRPC, with efficacy comparable to other second-
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generation AR antagonists like enzalutamide. Preclinical studies in animal models also

indicated that Rezvilutamide has significantly lower penetration of the blood-brain barrier

compared to enzalutamide, which suggests a potentially lower risk of seizure-related side

effects. In vitro, Rezvilutamide has been shown to effectively inhibit AR nuclear translocation

and the expression of AR target genes, such as prostate-specific antigen (PSA).

Application Notes: Clinical Research in CRPC
Rezvilutamide has been evaluated in metastatic CRPC as both a monotherapy and in

combination with chemotherapy, showing promising efficacy and a manageable safety profile.

Table 1: Efficacy of Rezvilutamide Monotherapy in
mCRPC (Phase I/II Study - NCT02691975)
This first-in-human study enrolled mCRPC patients not previously treated with novel AR-

targeted agents.
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Endpoint
All Patients
(N=197)

Chemotherapy-
Naïve (N=115)

Post-
Chemotherapy
(N=82)

PSA Response Rate

(≥50% decline) at

Week 12

68.0% 75.7% 57.3%

Objective Response

Rate (Soft Tissue

Lesions)

34.4% (n=61) 43.2% 20.8%

Stabilized Bone

Disease at Week 12
88.3% Not Reported Not Reported

Median Time to PSA

Progression
36 weeks Not Reported Not Reported

Median Radiologic

Progression-Free

Survival (rPFS)

73 weeks 19.5 months 11.1 months

Data sourced from

ASCO abstract and

subsequent

publication.

Table 2: Efficacy of Rezvilutamide + Docetaxel in
mCRPC (Phase II Study - NCT04603833)
This study evaluated Rezvilutamide in combination with docetaxel for chemo-naïve mCRPC

patients who had progressed after abiraterone treatment.
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Endpoint
Rezvilutamide 160 mg +
Docetaxel (N=18)

Rezvilutamide 240 mg +
Docetaxel (N=18)

PSA Response Rate at Week

12
75.0% 60.0%

Time to PSA Progression

(Median)
10.5 months 14.1 months

Radiologic Progression-Free

Survival (rPFS) (Median)
13.8 months 8.5 months

Data sourced from ASCO

abstract.

Table 3: Key Grade ≥3 Treatment-Related Adverse
Events (TRAEs) in CRPC Studies

Adverse Event
Phase I/II Monotherapy (All
Doses, N=197)

Phase II Combination
(160/240 mg Doses, N=36)

Decreased Neutrophil Count Not Reported Most Common

Decreased White Blood Cell

Count
1.5% Most Common

Anemia Not Reported Most Common

Proteinuria 1.0% Not Reported

Hypertension 3.0% Not Reported

Hypokalemia 1.0% Not Reported

Data for the combination study

did not provide specific

percentages but listed the

most common events.

Experimental Protocols
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Note: The following are generalized protocols for evaluating androgen receptor antagonists.

Researchers should optimize these methods for their specific experimental conditions and cell

lines when studying Rezvilutamide.

Protocol 1: In Vitro Cell Proliferation Assay (MTS-based)
This protocol measures the effect of Rezvilutamide on the viability and proliferation of CRPC

cell lines (e.g., LNCaP, C4-2, 22Rv1).

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000

cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation: Prepare a 2X serial dilution of Rezvilutamide in the appropriate cell

culture medium. A typical concentration range might be 0.01 nM to 10 µM. Include a vehicle

control (e.g., 0.1% DMSO).

Treatment: Remove the medium from the cells and add 100 µL of the prepared

Rezvilutamide dilutions or vehicle control to the respective wells.

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One

Solution) to each well.

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized

values against the log of the Rezvilutamide concentration and use a non-linear regression

model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: AR Nuclear Translocation by
Immunofluorescence
This protocol visualizes the effect of Rezvilutamide on androgen-stimulated AR shuttling from

the cytoplasm to the nucleus.
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Cell Culture: Plate CRPC cells (e.g., LNCaP) on glass coverslips in a 24-well plate. Grow

cells in a steroid-depleted medium (e.g., phenol red-free RPMI with 5% charcoal-stripped

fetal bovine serum) for 48-72 hours.

Treatment:

Pre-treat cells with the desired concentration of Rezvilutamide (e.g., 1 µM) or vehicle

control for 1-2 hours.

Stimulate the cells with a synthetic androgen (e.g., 10 nM R1881) for 30-60 minutes.

Include controls: vehicle only, R1881 only, Rezvilutamide only.

Fixation and Permeabilization:

Wash cells twice with PBS.

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

Immunostaining:

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

Incubate with a primary antibody against AR (e.g., rabbit anti-AR) diluted in 1% BSA/PBS

overnight at 4°C.

Wash three times with PBS.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-

rabbit) for 1 hour at room temperature in the dark.

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

Imaging and Analysis: Mount coverslips on slides and visualize using a fluorescence

microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity
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ratio to assess the degree of AR translocation.

Protocol 3: CRPC Xenograft Animal Model Study
This protocol outlines a typical workflow for assessing the in vivo efficacy of Rezvilutamide. All

animal procedures must be approved by an Institutional Animal Care and Use Committee

(IACUC).

Cell Preparation: Harvest CRPC cells (e.g., VCaP, 22Rv1) and resuspend in a 1:1 mixture of

serum-free medium and Matrigel at a concentration of 10-20 million cells/mL.

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank

of 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG).

Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5

x Length x Width²). Once tumors reach an average volume of 150-200 mm³, randomize mice

into treatment groups (e.g., Vehicle control, Rezvilutamide at various doses).

Treatment Administration: Administer Rezvilutamide or vehicle control via the appropriate

route (e.g., oral gavage) at a defined schedule (e.g., once daily).

Monitoring: Monitor tumor volumes and body weights 2-3 times per week. Observe animals

for any signs of toxicity.

Endpoint: Continue treatment until tumors in the control group reach a predetermined

endpoint size (e.g., 1500-2000 mm³) or for a set duration.

Data Analysis: Euthanize animals and excise tumors for weight measurement and

downstream analysis (e.g., histology, Western blot). Calculate Tumor Growth Inhibition (TGI)

as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control

Group)] x 100.
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Caption: Experimental workflow for a castration-resistant prostate cancer (CRPC) xenograft
study.

Mechanisms of Resistance to Rezvilutamide
Resistance to second-generation AR antagonists like Rezvilutamide is a significant clinical

challenge. The mechanisms are complex and can be broadly categorized as AR-dependent or

AR-independent.

AR-Dependent Mechanisms:

AR Gene Mutations: Point mutations in the AR ligand-binding domain can alter drug

binding or convert antagonists into agonists.

AR Amplification/Overexpression: Increased levels of the AR protein can sensitize cells to

low levels of residual androgens.

AR Splice Variants (AR-Vs): Variants like AR-V7 lack the ligand-binding domain, making

them constitutively active and unresponsive to antagonists that target this region.

AR-Independent Mechanisms:

Bypass Signaling: Upregulation of alternative survival pathways (e.g., PI3K/AKT/mTOR)

can allow cancer cells to proliferate despite AR blockade.

Glucocorticoid Receptor (GR) Takeover: The GR can be upregulated and assume

transcriptional control of a subset of AR target genes.

Lineage Plasticity: Prostate adenocarcinoma cells can transdifferentiate into other

phenotypes, such as neuroendocrine prostate cancer (NEPC), which do not rely on AR

signaling.

DNA Damage Repair (DDR) Gene Mutations: A case has been reported of a patient

progressing on Rezvilutamide who developed an ATM gene mutation, suggesting a

potential role for DDR pathways in resistance.
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Caption: Overview of potential resistance mechanisms to Rezvilutamide in prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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